5-Bromo-N-methylbenzo[d]isoxazol-3-amine
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Overview
Description
5-Bromo-N-methylbenzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of benzoisoxazoles. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group attached to the nitrogen atom of the isoxazole ring. Benzoisoxazoles are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with a suitable amine in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoisoxazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease pathways . The compound binds to these targets, disrupting their normal function and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[d]isoxazol-3-ylamine: Similar structure but lacks the N-methyl group.
3-Aminoisoxazole: A structural isomer with different substitution patterns.
Uniqueness
5-Bromo-N-methylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the N-methyl group, which confer specific chemical and biological properties. These structural features can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-6-4-5(9)2-3-7(6)12-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
VMLKRGWAXMOFSV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NOC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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